N-(4-Amino-2,5-dichlorophenyl)acetamide

Description

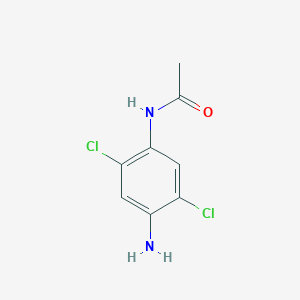

N-(4-Amino-2,5-dichlorophenyl)acetamide (CAS: 6392-96-7) is a chlorinated aromatic acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an amino (-NH₂) group at position 4 and chlorine atoms at positions 2 and 5. This compound is structurally related to pharmaceuticals and agrochemicals, where substitution patterns on the aromatic ring critically influence biological activity, solubility, and stability.

Properties

CAS No. |

6392-96-7 |

|---|---|

Molecular Formula |

C8H8Cl2N2O |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

N-(4-amino-2,5-dichlorophenyl)acetamide |

InChI |

InChI=1S/C8H8Cl2N2O/c1-4(13)12-8-3-5(9)7(11)2-6(8)10/h2-3H,11H2,1H3,(H,12,13) |

InChI Key |

ROKKABNPZRSHHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Nitration and Reduction

A widely documented approach involves the nitration of N-(2,5-dichlorophenyl)acetamide followed by nitro group reduction. This method capitalizes on the meta-directing nature of the acetamide group to achieve regioselective nitration at the para position.

Step 1: Nitration of N-(2,5-Dichlorophenyl)acetamide

- Reactants : N-(2,5-dichlorophenyl)acetamide, nitric acid (HNO₃), sulfuric acid (H₂SO₄), oleum.

- Conditions :

- Mechanism : The nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring at the position ortho to the chlorine substituents, yielding 4-nitro-2,5-dichloroacetanilide.

- Yield : 95.23% (HPLC purity: 97.83%).

Step 2: Reduction of 4-Nitro-2,5-dichloroacetanilide

Direct Acetylation of 4-Amino-2,5-dichloroaniline

An alternative route involves acetylating 4-amino-2,5-dichloroaniline, though this precursor is less commercially accessible.

Step 1: Synthesis of 4-Amino-2,5-dichloroaniline

- Starting Material : 2,5-Dichloronitrobenzene.

- Reduction : Catalytic hydrogenation or Sn/HCl reduction converts the nitro group to an amine.

- Yield : 85–90%.

Step 2: Acetylation with Acetic Anhydride

- Reactants : 4-Amino-2,5-dichloroaniline, acetic anhydride, glacial acetic acid.

- Conditions :

- Temperature: Reflux (110–120°C).

- Reaction time: 2–4 hours.

- Yield : 88–92% (purity: 98%).

Comparative Analysis of Methodologies

Key Experimental Insights and Optimization

Nitration Regioselectivity Control

The use of oleum (fuming H₂SO₄) in the nitration step ensures a sulfuric acid strength of 104–107%, critical for minimizing byproducts like 2-nitro isomers. Computational studies suggest that electron-withdrawing chlorine substituents enhance nitronium ion attack at the 4-position.

Reduction Efficiency

Catalytic hydrogenation outperforms classical methods (e.g., Fe/HCl) in reducing nitro groups without hydrolyzing the acetamide moiety. Pd/C (5% w/w) in ethanol at 50 psi H₂ achieves >90% conversion.

Purification Protocols

- Crystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity N-(4-amino-2,5-dichlorophenyl)acetamide.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) resolves residual nitro intermediates.

Industrial-Scale Considerations

Patent WO2018091978A1 highlights a continuous-flow nitration process for analogous compounds, reducing reaction time from 10 hours to 2 hours via precise temperature control. This method minimizes thermal degradation and improves safety profiles for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2,5-dichlorophenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(4-Amino-2,5-dichlorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Chlorinated Acetamides with Amino/Hydroxyl Substitutions

Key analogs include photodegradation products of paracetamol ():

- N-(3-Chloro-4-hydroxyphenyl)acetamide (4) : Substituted with -Cl at position 3 and -OH at position 4.

- N-(2,5-Dichloro-4-hydroxyphenyl)acetamide (5) : -Cl at 2 and 5, -OH at 4.

- N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide (6) : Additional -Cl at position 3.

Comparison :

- Substitution Effects: The amino group (-NH₂) in the target compound replaces the hydroxyl (-OH) in analogs 4–6.

- Photostability: Compounds 4–6 are identified as photodegradation products of paracetamol, suggesting that hydroxylated analogs are more prone to photolytic decomposition. The amino group in the target compound could confer greater stability under light exposure .

Table 1: Substituent Effects on Properties

Dichlorophenyl Acetamide Derivatives

Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ().

Comparison :

- Chlorine Position: The target compound has 2,5-dichloro substitution, while the analog in has 3,4-dichloro.

- Crystal Structure: The analog in exhibits three conformers with dihedral angles of 54.8°–77.5° between aromatic rings, influenced by N–H···O hydrogen bonding. The amino group in the target compound may enable stronger intermolecular interactions, affecting solubility and melting points .

Heterocyclic Acetamides (Benzothiazole Derivatives)

Examples : N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide derivatives ().

Comparison :

- Bioactivity: Trifluoromethyl (-CF₃) groups in compounds improve metabolic stability and electronegativity, whereas the target compound’s amino group may favor interactions with polar enzyme active sites .

Agrochemical Acetamides

Example : Butachlor (CAS: 23184-66-9), an herbicide with a diethylphenyl group ().

Comparison :

- Toxicity Profile: Butachlor is highly toxic to aquatic life due to its hydrophobic diethylphenyl group, which increases environmental persistence.

- Applications : Butachlor’s herbicidal activity contrasts with the target compound’s unexplored but plausible pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.